N-[(E)-2-(3,4-dimethoxyphenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]benzamide
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Overview
Description
N-[(E)-2-(3,4-dimethoxyphenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]benzamide is a complex organic compound that features a combination of aromatic rings, triazole, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(3,4-dimethoxyphenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]benzamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, 5-sulfanylidene-1,2-dihydro-1,2,4-triazole, and benzoyl chloride. The synthesis process may involve:
Condensation Reactions: Combining 3,4-dimethoxybenzaldehyde with 5-sulfanylidene-1,2-dihydro-1,2,4-triazole under acidic or basic conditions to form the intermediate.
Coupling Reactions: Reacting the intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-(3,4-dimethoxyphenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(E)-2-(3,4-dimethoxyphenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer, antiviral, or antimicrobial agent due to its complex structure and functional groups.
Pharmacology: Studied for its interactions with biological targets such as enzymes or receptors.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-2-(3,4-dimethoxyphenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. The triazole moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole structures, such as 1,2,4-triazole-3-thione.
Benzamide Derivatives: Compounds like N-(3,4-dimethoxyphenyl)benzamide.
Uniqueness
N-[(E)-2-(3,4-dimethoxyphenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both triazole and benzamide moieties allows for diverse interactions and applications in various fields.
Properties
IUPAC Name |
N-[(E)-2-(3,4-dimethoxyphenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-25-15-9-8-12(11-16(15)26-2)10-14(17-21-19(27)23-22-17)20-18(24)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,20,24)(H2,21,22,23,27)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUGYWWMQBPCAH-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C2=NC(=S)NN2)NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C2=NC(=S)NN2)/NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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